molecular formula C13H18N6O2S B14941719 N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B14941719
M. Wt: 322.39 g/mol
InChI Key: ONQZCAYJQPRAPY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE stands out due to its unique structure, which combines the triazole and triazine rings, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential pharmacological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H18N6O2S

Molecular Weight

322.39 g/mol

IUPAC Name

N-cyclohexyl-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H18N6O2S/c1-8-11(21)15-12-16-17-13(19(12)18-8)22-7-10(20)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,20)(H,15,16,21)

InChI Key

ONQZCAYJQPRAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3CCCCC3)NC1=O

Origin of Product

United States

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